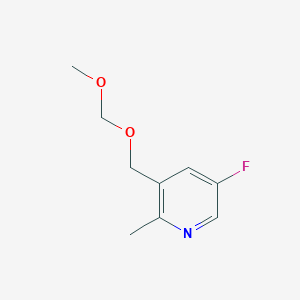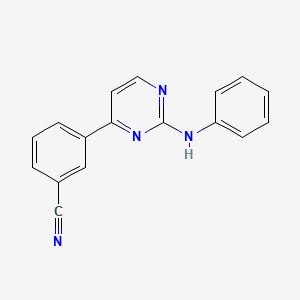
3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a phenylamino group and a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution to introduce the phenylamino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated synthesis to improve yield and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzonitrile moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups on the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its antitumor and antifibrotic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Phenylamino)-pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
4-(Thiazol-5-yl)-2-(Phenylamino)-pyrimidines: Known for their potent CDK9 inhibitory activity and anticancer properties.
Uniqueness
3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit both protein kinases and collagen prolyl 4-hydroxylases makes it a versatile compound for various therapeutic applications .
Eigenschaften
Molekularformel |
C17H12N4 |
|---|---|
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
3-(2-anilinopyrimidin-4-yl)benzonitrile |
InChI |
InChI=1S/C17H12N4/c18-12-13-5-4-6-14(11-13)16-9-10-19-17(21-16)20-15-7-2-1-3-8-15/h1-11H,(H,19,20,21) |
InChI-Schlüssel |
DODYTIHAVQXAPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

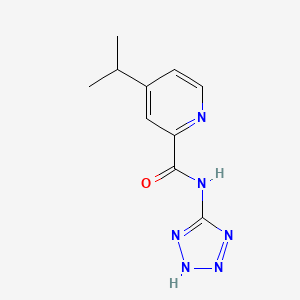

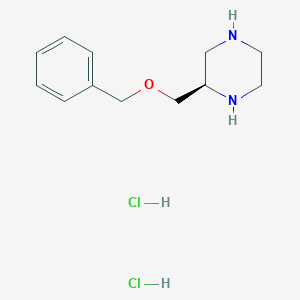
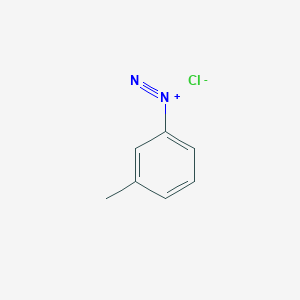
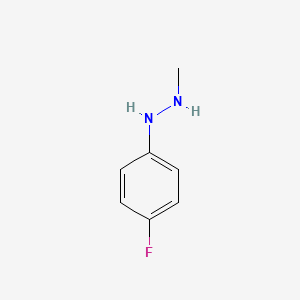

![4-[2-Amino-6-(cyclohexylamino)-4-pyrimidinyl]-2-fluorobenzonitrile](/img/structure/B8353161.png)

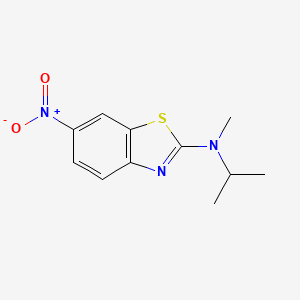
![1-(3-Pyridinylcarbonyl)-4-{[4-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B8353178.png)

![4,5-Dihydronaphtho[1,2-b]thiophen-6-methanol](/img/structure/B8353184.png)
![2-[3-(Imidazol-1-yl)propylamino]-2-methyl-1-propanol](/img/structure/B8353191.png)
